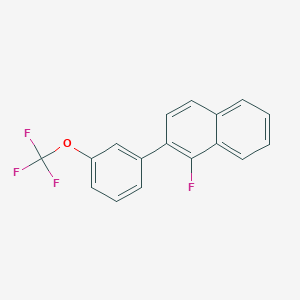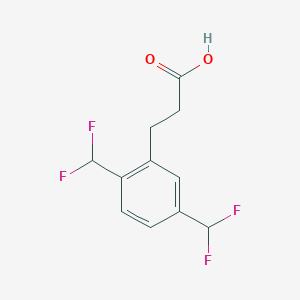
Nonacosadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacosadiene, specifically (7Z,11Z)-Nonacosadiene, is a long-chain hydrocarbon pheromone primarily found in the fruit fly Drosophila melanogaster. This compound plays a crucial role in the mating behavior of these flies, acting as a chemical signal that influences male courtship behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,11Z)-Nonacosadiene involves a series of chemical reactions starting from simpler hydrocarbons. One notable method includes the use of tetrahydropyridine derivatives. The synthetic route typically involves the formation of carbon-carbon double bonds at specific positions along the hydrocarbon chain .
Industrial Production Methods
While detailed industrial production methods for Nonacosadiene are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Nonacosadiene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, converting double bonds into single bonds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Nonacosadiene has several applications in scientific research:
Chemistry: Used as a model compound to study hydrocarbon chemistry and reaction mechanisms.
Biology: Studied for its role in insect behavior, particularly in mating and communication.
Industry: Used in the synthesis of other complex organic compounds and materials .
Mechanism of Action
Nonacosadiene exerts its effects primarily through its role as a pheromone. In Drosophila melanogaster, it binds to specific olfactory receptors on the antennae of male flies, triggering a cascade of neural signals that lead to courtship behavior. The molecular targets include olfactory sensory neurons that are tuned to detect this specific hydrocarbon .
Comparison with Similar Compounds
Nonacosadiene is part of a broader class of cuticular hydrocarbons that serve as pheromones in insects. Similar compounds include:
(Z,Z)-7,11-Heptacosadiene (7,11-HD): Another female-specific pheromone in Drosophila melanogaster.
(Z)-7-Tricosene (7-T): A male-specific antiaphrodisiac pheromone.
11-cis-Vaccenyl acetate (cVA): Another male-specific pheromone.
This compound is unique in its specific role in female Drosophila melanogaster and its ability to induce male courtship behavior, distinguishing it from other similar hydrocarbons .
Properties
Molecular Formula |
C29H56 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
(7E,11E)-nonacosa-7,11-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3/b15-13+,23-21+ |
InChI Key |
KWUWRILZYFCPRI-IDQXUSCUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C/CC/C=C/CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B14794934.png)
![1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide](/img/structure/B14794936.png)

![Methyl 4-((2S,3S)-3-((S)-2-((tert-butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoate](/img/structure/B14794958.png)
![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)


![(13S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14794994.png)

![N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-[1-[2-[[2-[2-(2-benzamidopropanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14795003.png)
![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)

![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
